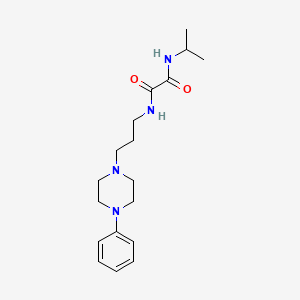

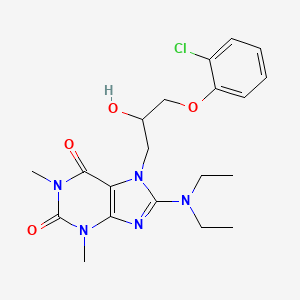

N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a chemical compound. It is related to a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives, which have been synthesized and investigated for their anti-inflammatory activities .

Synthesis Analysis

The synthesis of related compounds involves the reductive amination of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds, including N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide derivatives, demonstrating broad-spectrum anticonvulsant activity. These compounds combine chemical fragments from well-known antiepileptic drugs, showing high protection in preclinical seizure models without impairing motor coordination, suggesting a safer profile compared to existing antiepileptic drugs (Kamiński et al., 2015).

Synthetic Methodologies

Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, including derivatives of N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, via the Meinwald rearrangement. This methodology provides a useful formula for synthesizing anthranilic acid derivatives and oxalamides, highlighting the versatility of such compounds in organic synthesis (Mamedov et al., 2016).

Drug Delivery Applications

Uzan et al. (2016) explored aminoalcohol-based bis-(aminoalcohol)oxalamides as novel carriers for dermal and topical drug delivery. This study illustrates the potential of N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide derivatives in developing drug depot systems, providing a new avenue for non-steroidal anti-inflammatory drug delivery (Uzan et al., 2016).

Electrocatalytic Reactions

Nutting et al. (2018) discussed the electrochemical properties and use of N-oxyl species, including oxalamides, in electrosynthetic reactions. While this study does not directly mention N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, it provides insights into the broader category of N-oxyl compounds, suggesting potential electrocatalytic applications for such derivatives (Nutting et al., 2018).

Direcciones Futuras

The future directions for research on “N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” could include further investigation of its potential anti-inflammatory activities, as well as exploration of other potential therapeutic applications. Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could be beneficial .

Propiedades

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-15(2)20-18(24)17(23)19-9-6-10-21-11-13-22(14-12-21)16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQRIIQILNCKDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)

![Cyclopropyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2887667.png)

![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)

![Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2887675.png)

![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2887676.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)

![(E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2887678.png)

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)